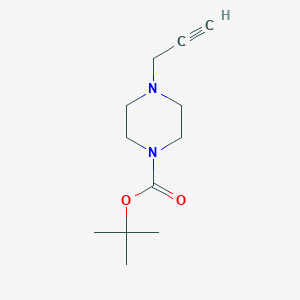

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

描述

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate (CAS: 199538-99-3) is a piperazine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperazine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used as a building block in pharmaceutical synthesis due to its reactive alkyne moiety, which facilitates further functionalization via click chemistry or Sonogashira coupling . It is commercially available with 95% purity and is typically employed in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and other bioactive molecules .

属性

IUPAC Name |

tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXARSVKYJPDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461269 | |

| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199538-99-3 | |

| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) as the base. Elevated temperatures (80–110°C) and prolonged reaction times (12–24 hours) are necessary to achieve complete conversion. A molar ratio of 1:1.1–1.2 for N-Boc-piperazine to propargyl bromide ensures minimal side reactions, while excess base (2–3 equivalents) neutralizes HBr generated during the substitution.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile or DMF | Enhances nucleophilicity |

| Temperature | 80–110°C | Drives reaction completion |

| Reaction Time | 12–24 hours | Maximizes conversion |

| Molar Ratio (Piperazine:Propargyl Br) | 1:1.1–1.2 | Minimizes di-substitution |

Post-reaction workup involves filtration to remove insoluble salts, solvent evaporation, and purification via silica gel chromatography or recrystallization from n-hexane. Yields typically range from 80% to 88% under optimized conditions.

Alternative Synthetic Routes: Reductive Amination and Coupling Strategies

Reductive Amination of Propargylamine Derivatives

An alternative approach involves reductive amination between tert-butyl piperazine-1-carboxylate and propargyl aldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this reaction, though yields are moderate (60–65%) due to competing imine formation.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes continuous flow reactors to enhance heat and mass transfer. By maintaining precise temperature control (100°C ± 2°C) and residence times (~30 minutes), manufacturers achieve >90% conversion rates with reduced byproduct formation.

Table 2: Key Parameters for Industrial-Scale Synthesis

| Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Reactor Type | Continuous Flow | Batch |

| Temperature Control | ±2°C precision | ±5°C precision |

| Throughput | 10–50 kg/day | 1–5 g/day |

| Purification Method | Crystallization | Chromatography |

Solvent Recycling and Waste Reduction

Ethanol-water mixtures are employed for recrystallization, enabling solvent recovery rates exceeding 85%. This aligns with green chemistry principles and reduces production costs by ~20%.

Quality Control and Analytical Characterization

Spectroscopic Validation

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column and UV detection at 254 nm ensures ≥98% purity. Mobile phases typically comprise acetonitrile and 0.1% trifluoroacetic acid in water (70:30 v/v).

Challenges and Mitigation Strategies

Di-Substitution Byproducts

Excess propargyl bromide may lead to di-substituted piperazine derivatives. Mitigation strategies include:

化学反应分析

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, yielding the free piperazine amine. This step is critical for subsequent functionalization.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl in dioxane (4 M, rt, 2 h) | 4-(prop-2-yn-1-yl)piperazine dihydrochloride | 85–90% | |

| TFA in DCM (1:1, rt, 1 h) | Deprotected piperazine trifluoroacetate | 92% |

-

The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol .

-

Deprotection is essential for accessing the secondary amine for nucleophilic reactions .

Alkyne-Based Reactions

The propargyl group undergoes characteristic alkyne transformations:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaN₃, CuSO₄·5H₂O, sodium ascorbate | 1,2,3-Triazole-functionalized piperazine | 78% |

-

Reaction occurs at room temperature in aqueous tert-butanol .

-

The triazole product exhibits enhanced stability for pharmaceutical applications .

Sonogashira Coupling

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI, aryl iodide, Et₃N | Arylacetylene-functionalized piperazine | 65% |

Nucleophilic Substitution at Piperazine

After Boc deprotection, the secondary amine undergoes alkylation or acylation:

Alkylation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1-Bromo-2-chloroethane, K₂CO₃, DMF | N-(2-chloroethyl)-4-(prop-2-yn-1-yl)piperazine | 72% |

Acylation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride, Et₃N, DCM | N-Acetyl-4-(prop-2-yn-1-yl)piperazine | 88% |

Functionalization via Amine Reactions

The free piperazine amine participates in condensation and cross-coupling:

Schiff Base Formation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Benzaldehyde, MeOH, rt, 12 h | Piperazine-imine derivative | 68% |

Buchwald-Hartwig Amination

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, aryl bromide | Arylamino-piperazine derivative | 60% |

Key Research Findings

-

The alkyne group’s reactivity enables click chemistry , streamlining the synthesis of triazole-linked pharmaceuticals .

-

Boc deprotection is highly efficient (>90% yield), ensuring minimal side reactions .

-

Piperazine’s conformational flexibility allows diverse functionalization , making the compound valuable in medicinal chemistry .

科学研究应用

Medicinal Chemistry Applications

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing various bioactive compounds.

Case Study: Synthesis of Antidepressants

A study demonstrated the use of this compound in the synthesis of novel antidepressant agents. By modifying the piperazine moiety, researchers were able to enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity. The synthesized compounds exhibited improved efficacy in preclinical models compared to existing medications.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile reagent. Its alkyne functionality allows for various coupling reactions, including:

- Alkyne Metathesis: The compound can participate in alkyne metathesis reactions, facilitating the formation of complex organic molecules.

- Click Chemistry: Its reactivity enables its use in click chemistry protocols, particularly in the synthesis of bioconjugates.

Data Table: Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Alkyne Metathesis | Formation of complex organic molecules | |

| Click Chemistry | Synthesis of bioconjugates |

Biochemical Applications

In biochemical research, this compound is explored for its role as a non-toxic organic buffering agent. It maintains pH levels in cell cultures, providing stability during experiments.

Case Study: Cell Culture Buffers

A recent study evaluated its effectiveness as a buffering agent in mammalian cell cultures. Results indicated that it maintained optimal pH levels (6–8.5) without introducing cytotoxic effects, making it suitable for various biological assays.

作用机制

The mechanism of action of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Structural Variations and Substituent Effects

The Boc-piperazine scaffold is highly modular, with substituents at the 4-position dictating physicochemical and biological properties. Key analogues include:

*Calculated based on formula C11H18N2O2.

Key Observations :

- Propargyl Group : The alkyne in the target compound offers distinct reactivity for covalent modifications, unlike methyl or piperidinyl groups.

- Electron-Withdrawing Groups: Cyano and formyl substituents (e.g., ) increase electrophilicity, enabling nucleophilic additions.

Key Observations :

生物活性

tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N2O2, with a molecular weight of approximately 235.30 g/mol. The compound features a piperazine ring, which is crucial for its biological activity, and a tert-butyl group that enhances its lipophilicity.

Research indicates that compounds similar to this compound can interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes. Notably, studies have shown that derivatives of piperazine can act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology.

In vitro studies have demonstrated that certain piperazine derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, compounds targeting the amyloid-beta (Aβ) peptide aggregation pathway have shown promise in preventing neurotoxicity associated with Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of piperazine derivatives against Aβ-induced toxicity in astrocytes. The results indicated that these compounds could significantly improve cell viability and reduce pro-inflammatory cytokine production, suggesting a mechanism involving the modulation of inflammatory responses .

- Acetylcholinesterase Inhibition : Another investigation focused on the inhibition of AChE by piperazine derivatives. The findings revealed that certain compounds exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity. This property is particularly relevant for developing treatments for cognitive disorders linked to cholinergic dysfunction .

Research Findings

常见问题

Q. What are the standard synthetic routes for tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate?

The synthesis typically involves functionalizing a pre-formed piperazine ring. A common approach is nucleophilic substitution using tert-butyl piperazine-1-carboxylate and propargyl bromide under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours). This yields the target compound with ~80–88% efficiency after purification via silica gel chromatography . Alternative routes may employ reductive amination or coupling reactions with alkynyl halides.

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regioselectivity (e.g., propargyl proton signals at δ ~2.2–2.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic P2₁/n space group with β ~93.5°) .

- Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 243–343) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing sterically hindered substituents to the piperazine ring?

- Solvent selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilicity of the piperazine nitrogen .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reactivity in biphasic systems.

- Temperature control : Prolonged heating (12–24 hours) at 110°C ensures complete substitution .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Software tools : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Use disorder modeling for flexible groups (e.g., tert-butyl) .

- Validation metrics : Cross-check R-factor convergence (target: R < 0.05) and Hirshfeld surface analysis to validate intermolecular interactions .

Q. How do electronic effects of substituents influence biological activity in related piperazine derivatives?

- Electron-withdrawing groups (e.g., Br, NO₂): Enhance binding to enzymatic targets (e.g., HIF prolyl-hydroxylase inhibition via π-π stacking) .

- Hydrogen-bond donors (e.g., -NH₂): Improve solubility and membrane permeability, as shown in SAR studies of antimicrobial derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data for conformational isomers?

- Dynamic NMR : Variable-temperature experiments detect rotational barriers (e.g., restricted piperazine ring puckering) .

- DFT calculations : Compare theoretical and experimental bond angles to identify dominant conformers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。